molecular formula C14H17N3O3 B10896323 N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10896323
M. Wt: 275.30 g/mol
InChI Key: GXLJWNZUABDJHB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with dimethoxyphenyl and carboxamide groups

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with dimethoxyphenyl group: The pyrazole ring is then reacted with a dimethoxyphenyl halide in the presence of a base to introduce the dimethoxyphenyl group.

    Carboxamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

The major products formed from these reactions depend on the specific conditions and reagents employed.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O3/c1-9-7-12(17(2)16-9)14(18)15-11-6-5-10(19-3)8-13(11)20-4/h5-8H,1-4H3,(H,15,18)

InChI Key

GXLJWNZUABDJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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